Aminopirazinas

Aminopyrazines are a class of heterocyclic compounds characterized by their five-membered ring structure containing one nitrogen atom and a pyridine-like second nitrogen atom. These molecules exhibit diverse structural variations, allowing for the synthesis of various derivatives with unique chemical properties. Aminopyrazines find applications in numerous fields due to their potential as pharmaceuticals, agrochemicals, and materials science precursors. Their biological activities include antiviral, antibacterial, and anticancer properties, making them valuable compounds for drug discovery and development. The substitution patterns on the aminopyrazine ring can significantly influence their physicochemical properties, such as solubility, stability, and reactivity, thus providing versatile functionalization possibilities.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

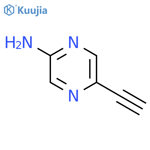

|

(5-Aminopyrazin-2-yl)methanol | 72788-89-7 | C5H7N3O |

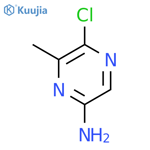

|

2-Amino-6-chloropyrazine | 33332-28-4 | C4H4N3Cl |

|

trichloropyrazin-2-amine | 13484-51-0 | C4H2N3Cl3 |

|

Ilginatinib | 1239358-86-1 | C21H20FN7 |

|

N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride | 1185309-22-1 | C9H14N4.HCl |

|

5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester | 1309978-31-1 | C12H20BN3O3 |

|

6-Chloro-N-(tetrahydro-2-furanylmethyl)-2-pyrazinamine | 1220037-69-3 | C9H12ClN3O |

|

5-Ethynylpyrazin-2-amine | 457099-42-2 | C6H5N3 |

|

5-chloro-6-methylpyrazin-2-amine | 453548-87-3 | C5H6ClN3 |

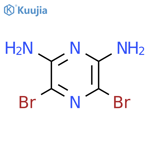

|

2,6-Pyrazinediamine, 3,5-dibromo- | 58885-20-4 | C4H4N4Br2 |

Literatura Relacionada

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

Fornecedores recomendados

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados